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Compound of Interest

Compound Name: Flt3-IN-3

Cat. No.: B2587500

FIt3-IN-3: A Comparative Guide for Researchers

FIt3-IN-3 has emerged as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical
target in the development of therapies for acute myeloid leukemia (AML). This guide provides a
comprehensive comparison of FIt3-IN-3 with other notable FLT3 inhibitors, presenting key
experimental data, detailed protocols, and an overview of its intellectual property status.

Intellectual Property and Patent Status

FIt3-IN-3, chemically identified as N2-(trans-4-aminocyclohexyl)-9-cyclopentyl-N6-[4-(4-
morpholinylmethyl)phenyl]-9H-purine-2,6-diamine, is a novel compound with a distinct chemical
structure.[1][2] The intellectual property rights for this compound and its derivatives appear to
be covered by patent application WO2018036545A1.

The patent application, titled "2,6,9-Trisubstituted Purine Derivatives as FLT3 Kinase
Inhibitors," was filed by PALACKY UNIVERSITY IN OLOMOUC. The inventors listed are Tomas
Gucky, Eva Rezni¢kova, Tereza Rado$ova Muchova, Radek Jorda, Zuzana Klejova, Veronika
Malinkovda, Karel Berka, Vaclav Bazgier, Haresh Ajani, Martin LepSik, Vladimir Divoky, and
Vladimir Krystof. The application was filed on August 24, 2017, and published on March 1,
2018.

The claims in the patent application cover a series of 2,6,9-trisubstituted purine derivatives,
including the specific chemical structure of FIt3-IN-3. The application details the synthesis of
these compounds and their potent inhibitory activity against FLT3 kinase, highlighting their
potential for the treatment of AML. Researchers and drug development professionals should
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consult this patent application for detailed information regarding the scope of the claims and

the protected chemical space.

Performance Comparison of FLT3 Inhibitors

FIt3-IN-3 demonstrates high potency against both wild-type and mutated forms of FLT3. The
following tables summarize its in vitro activity in comparison to other well-characterized FLT3
inhibitors: midostaurin, gilteritinib, and quizartinib.

Biochemical Ki Inhibiti

FLT3 (WT) IC50 FLT3-D835Y IC50
Compound FLT3-ITD IC50 (nM)
(nM) (nM)
FIt3-IN-3 13 3 8
Midostaurin <10 <10 <10
Gilteritinib 5 0.92 1.6
Quizartinib 4.2 1.1

Data for FIt3-IN-3 from Gucky T, et al. J Med Chem. 2018.[1] Data for Midostaurin from
Weisberg E, et al. Cancer Cell. 2002.[3] Data for Gilteritinib from Mori M, et al. Cancer Sci.
2017.[1] Data for Quizartinib from Zarrinkar PP, et al. Blood. 2009.

~ellul ioroliferat ity

MV4-11 (FLT3-ITD) GI50 MOLM-13 (FLT3-ITD) GI50
Compound
(nM) (nM)
FIt3-IN-3 7
Gilteritinib 0.92 2.9
Quizartinib 0.40 0.89

Data for FIt3-IN-3 from Gucky T, et al. J Med Chem. 2018.[1] Data for Gilteritinib from Mori M,
et al. Cancer Sci. 2017.[1] Data for Quizartinib from Shi L, et al. J Med Chem. 2019.
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Signaling Pathway and Experimental Workflows
FLT3 Signaling Pathway

Mutations in the FLT3 receptor can lead to its constitutive activation, triggering downstream
signaling cascades that promote cell proliferation and survival in AML. FIt3-IN-3 and other
inhibitors act by blocking the ATP binding site of the kinase domain, thereby inhibiting its
activity.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b2587500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2587500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

FLT3 Signaling Pathway in AML

=

|
|
Inhibition
|

|
Cell Mémbrane

FLT3 Receptor

Activation ition Activation

RAS [«

ERK

Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: FLT3 signaling pathways in AML and the point of inhibition by FIt3-IN-3.
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Experimental Workflow: Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the in vitro kinase inhibitory
activity of compounds like FIt3-IN-3.

Workflow for FLT3 Kinase Inhibition Assay
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Caption: A generalized workflow for determining the IC50 of an FLT3 inhibitor.

Experimental Protocols
FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the methodology described in Gucky T, et al. J Med Chem. 2018.
[1]

1. Reagent Preparation:
o Kinase Buffer: 40 mM Tris-HCI (pH 7.4), 20 mM MgCI2, 0.1 mg/mL BSA, and 50 uM DTT.

e FLT3 Enzyme: Recombinant human FLT3 enzyme is diluted in kinase buffer to the desired
concentration.

o ATP Solution: ATP is prepared at a concentration of 20 uM in kinase buffer.

e Substrate: Poly(Glu,Tyr) 4:1 is used as a substrate.

o FIt3-IN-3: A serial dilution of FIt3-IN-3 is prepared in DMSO and then diluted in kinase buffer.
2. Assay Procedure:

e The kinase reaction is performed in a 384-well plate.

e 5L of the FLT3 enzyme solution is added to each well.

e 2.5 uL of the serially diluted FIt3-IN-3 or control is added to the wells.

e The plate is incubated for 10 minutes at room temperature.

e 2.5 uL of the ATP solution is added to initiate the reaction.

e The reaction is incubated for 1 hour at room temperature.

e 5L of ADP-Glo™ Reagent is added to each well and incubated for 40 minutes at room
temperature to stop the kinase reaction and deplete the remaining ATP.
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e 10 pL of Kinase Detection Reagent is added and incubated for 30 minutes at room
temperature to convert ADP to ATP and generate a luminescent signal.

e Luminescence is measured using a plate reader.
3. Data Analysis:

e The luminescent signal is proportional to the amount of ADP produced and, therefore, to the
kinase activity.

e The data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a
broad-spectrum kinase inhibitor).

e |C50 values are calculated by fitting the data to a four-parameter logistic equation using
appropriate software.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the antiproliferative effects of compounds on
cancer cell lines.

1. Cell Culture:

e MV4-11 cells are maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented
with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified
atmosphere with 5% CO2.

2. Assay Procedure:

o Cells are seeded in a 96-well plate at a density of 1 x 10”4 cells per well.

o Cells are treated with a serial dilution of FIt3-IN-3 or control vehicle (DMSO) for 72 hours.
 After the incubation period, 10 pL of MTT solution (5 mg/mL in PBS) is added to each well.

e The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
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e 100 pL of a solubilization solution (e.g., 10% SDS in 0.01 M HCI) is added to each well to
dissolve the formazan crystals.

e The plate is incubated overnight at 37°C.

e The absorbance is measured at 570 nm using a microplate reader.

3. Data Analysis:

o Cell viability is expressed as a percentage of the control (DMSO-treated) cells.

e GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined
by plotting the percentage of cell viability against the log of the compound concentration and
fitting the data to a sigmoidal dose-response curve.

Western Blot for FLT3 Phosphorylation

This protocol is used to assess the inhibition of FLT3 autophosphorylation in cells.[4]
1. Cell Treatment and Lysis:

e MV4-11 cells are seeded and treated with various concentrations of FIt3-IN-3 or control for a
specified time (e.g., 2 hours).

 After treatment, cells are harvested and washed with ice-cold PBS.

o Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
o Protein concentration is determined using a BCA assay.

2. Electrophoresis and Blotting:

e Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

e The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1%
Tween 20 (TBST) for 1 hour at room temperature.
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e The membrane is incubated with a primary antibody against phosphorylated FLT3 (p-FLT3)
overnight at 4°C.

e The membrane is washed with TBST and then incubated with a horseradish peroxidase
(HRP)-conjugated secondary antibody for 1 hour at room temperature.

 After further washing, the signal is detected using an enhanced chemiluminescence (ECL)
substrate and imaged.

e The membrane is then stripped and re-probed with an antibody against total FLT3 as a
loading control.

3. Data Analysis:
e The band intensities are quantified using densitometry software.

e The ratio of p-FLT3 to total FLT3 is calculated to determine the extent of phosphorylation
inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [FIt3-IN-3 intellectual property and patent status].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2587500#1lt3-in-3-intellectual-property-and-patent-
status]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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